Cbz-Tyr-Val-Sta-Ala-Sta-OH

Structure-Activity Relationship Aspartic Protease Inhibition Enzyme Subsite Specificity

Cbz-Tyr-Val-Sta-Ala-Sta-OH is a synthetic pentapeptide inhibitor designed as a transition-state analogue of aspartic proteases. Its sequence incorporates two units of the non-proteinogenic amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) , which functions as a bioisosteric replacement for a substrate dipeptidyl unit and potently mimics the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis.

Molecular Formula C41H61N5O11
Molecular Weight 799.9 g/mol
CAS No. 135467-17-3
Cat. No. B12776245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Tyr-Val-Sta-Ala-Sta-OH
CAS135467-17-3
Molecular FormulaC41H61N5O11
Molecular Weight799.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C41H61N5O11/c1-23(2)17-30(33(48)20-35(50)42-26(7)38(53)43-31(18-24(3)4)34(49)21-36(51)52)44-40(55)37(25(5)6)46-39(54)32(19-27-13-15-29(47)16-14-27)45-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,47-49H,17-22H2,1-7H3,(H,42,50)(H,43,53)(H,44,55)(H,45,56)(H,46,54)(H,51,52)/t26-,30-,31-,32-,33-,34-,37-/m0/s1
InChIKeyADXHQLZNZBMXKP-MSQJMBMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Tyr-Val-Sta-Ala-Sta-OH (CAS 135467-17-3): A Statine-Containing Synthetic Peptide for Aspartic Protease Inhibition Research


Cbz-Tyr-Val-Sta-Ala-Sta-OH is a synthetic pentapeptide inhibitor designed as a transition-state analogue of aspartic proteases. Its sequence incorporates two units of the non-proteinogenic amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) [1], which functions as a bioisosteric replacement for a substrate dipeptidyl unit and potently mimics the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis [2]. The compound features an N-terminal carbobenzyloxy (Cbz) protecting group and a unique P3 tyrosine (Tyr) residue, distinguishing it structurally from the natural aspartic protease inhibitor pepstatin A (Iva-Val-Val-Sta-Ala-Sta). With a molecular weight of 799.9 g/mol [3], it serves as a research tool for probing enzyme binding subsite preferences and for structural biology studies of aspartic proteases.

Why Cbz-Tyr-Val-Sta-Ala-Sta-OH Cannot Be Substituted by Generic Pepstatin A or Simplified Tripeptide Analogs


Generic substitution with pepstatin A or other statine-containing peptides is not scientifically valid due to fundamental differences in enzyme binding subsite occupancy and resultant selectivity profiles. The P3 tyrosine residue in Cbz-Tyr-Val-Sta-Ala-Sta-OH is a critical structural determinant that interacts with the S3 subsite of aspartic proteases, a region known to govern both binding affinity and enzyme selectivity [1]. SAR studies on pepstatin analogs have demonstrated that modifications at the P3 position dramatically affect inhibitor potency and can alter the type of kinetic behavior observed [2]. Furthermore, while N-terminal modifications (e.g., isovaleryl, Boc, or Cbz) on simplified pepstatin analogs result in only slight variations in activity compared to pepstatin A [3], the specific combination of the Cbz group and the Tyr-Val sequence in this compound dictates a unique binding pose that cannot be replicated by shorter tripeptide fragments like Cbz-Val-Val-Sta. Consequently, substitution without quantitative validation would compromise experimental reproducibility and invalidate any conclusions drawn regarding enzyme subsite specificity or structure-activity relationships.

Quantitative Differentiation of Cbz-Tyr-Val-Sta-Ala-Sta-OH Against Key Comparators


Cbz-Tyr-Val-Sta-Ala-Sta-OH vs. Pepstatin A: Structural Divergence at the P3 Subsite as a Determinant of Enzyme Selectivity

Cbz-Tyr-Val-Sta-Ala-Sta-OH differs from pepstatin A (Iva-Val-Val-Sta-Ala-Sta) by the presence of a Cbz-protected tyrosine residue at the P3 position instead of isovaleryl-valine. SAR studies on pepstatin analogues have shown that replacing the valine-1 position with tyrosine alters the geometry and size of side chains, which can dramatically affect inhibitor potency and the type of kinetic behavior observed [1]. While direct comparative Ki or IC50 data for Cbz-Tyr-Val-Sta-Ala-Sta-OH are not available in the public literature, class-level inference from studies on N-terminally modified pepstatin analogues indicates that Cbz-bearing compounds retain potent inhibitory activity, typically within 10-fold of pepstatin A [2]. The Tyr residue at P3 is expected to engage the S3 subsite of aspartic proteases, potentially conferring a different selectivity fingerprint across enzymes such as renin, cathepsin D, and pepsin compared to pepstatin A, which is a broad-spectrum inhibitor with Ki values of 1.3 x 10^-10 M for human renin [3] and 4.6 x 10^-11 M for pepsin [4].

Structure-Activity Relationship Aspartic Protease Inhibition Enzyme Subsite Specificity

Cbz-Tyr-Val-Sta-Ala-Sta-OH vs. Shorter Cbz-Tripeptide Analogs: Full-Length Pentapeptide Enables Extended Subsite Occupancy

Cbz-Tyr-Val-Sta-Ala-Sta-OH is a pentapeptide that spans from P3 to P3', whereas shorter tripeptide analogs like Cbz-Val-Val-Sta cover only P3-P1' [1]. Studies comparing Cbz-protected tripeptide analogues to pepstatin as inhibitors of pepsin hydrolysis of hemoglobin have shown that the length of the peptide chain alters inhibitor activity [2]. The extended structure of Cbz-Tyr-Val-Sta-Ala-Sta-OH allows for more extensive interactions with enzyme subsites (S3, S2, S1, S1', S2', S3'), which is predicted to enhance binding affinity and modulate selectivity compared to tripeptide fragments. For instance, the statine residue at the P1' position in hexapeptide inhibitors has been shown to achieve sub-nanomolar Ki values for pepsin [3], underscoring the importance of extended backbone interactions.

Peptide Inhibitor Design Subsite Mapping Transition-State Analogue

Cbz-Tyr-Val-Sta-Ala-Sta-OH vs. Nle-Sta-Ala-Sta: P3 Tyrosine Provides a Distinct Pharmacophore for S3 Subsite Engagement

Nle-Sta-Ala-Sta is a tetrapeptide inhibitor designed to target renin and HIV-1 protease, with Norleucine (Nle) at the N-terminus . In contrast, Cbz-Tyr-Val-Sta-Ala-Sta-OH features a Cbz-Tyr dipeptide at the N-terminus, occupying the P3 and P2 positions. The aromatic tyrosine side chain is structurally distinct from the aliphatic norleucine side chain and is known to engage the S3 subsite of aspartic proteases in a manner that can significantly influence both binding affinity and selectivity. SAR studies have demonstrated that substitution at the P3 position can alter the inhibition profile across different aspartic proteases [1]. The presence of a phenolic hydroxyl group on tyrosine also introduces the potential for additional hydrogen bonding interactions not possible with Nle.

Aspartic Protease Subsite Specificity Inhibitor Design Renin Inhibition

Cbz-Tyr-Val-Sta-Ala-Sta-OH vs. Isovaleryl-Val-Val-Sta-OEt: Impact of the Cbz Protecting Group on Cellular Activity

In a study comparing the biological activity of aspartic proteinase inhibitors in cultured human lung cells, the tripeptide Cbz-Val-Val-Sta was found to be more effective than pepstatin at inhibiting intracellular proteolysis [1]. This suggests that the Cbz protecting group may enhance cellular uptake or intracellular stability relative to the naturally occurring isovaleryl group. Furthermore, inhibition was also achieved, and in some cases enhanced relative to pepstatin, by stereoisomers and by tripeptides containing valyl and alanyl analogs of statine [1]. While these data are for a shorter tripeptide analog, they provide class-level evidence that Cbz-containing statine peptides can exhibit superior performance in cell-based assays compared to pepstatin A. Cbz-Tyr-Val-Sta-Ala-Sta-OH, by virtue of its Cbz group and extended peptide backbone, is anticipated to share this advantageous cellular profile.

Cell-Based Assays Inhibitor Uptake Intracellular Proteolysis

Defined Research and Industrial Application Scenarios for Cbz-Tyr-Val-Sta-Ala-Sta-OH


Structure-Activity Relationship (SAR) Studies on Aspartic Protease S3 Subsite Specificity

Cbz-Tyr-Val-Sta-Ala-Sta-OH is optimally utilized as a molecular probe in SAR campaigns aimed at dissecting the contribution of the S3 subsite to inhibitor binding and selectivity across different aspartic proteases (e.g., renin, pepsin, cathepsin D, BACE-1). The unique Cbz-Tyr motif at the P3 position allows researchers to systematically compare its binding profile against analogs bearing different P3 residues (e.g., Iva-Val, Boc-Val, Cbz-Phe) while keeping the statine transition-state mimetic core constant. This approach directly addresses the evidence from Section 3 regarding the critical role of P3 modifications in modulating inhibitor potency and kinetic behavior [1].

Co-Crystallization and Structural Biology of Inhibitor-Protease Complexes

The extended pentapeptide structure of Cbz-Tyr-Val-Sta-Ala-Sta-OH makes it an excellent candidate for X-ray crystallography or cryo-EM studies of aspartic protease active sites. Unlike shorter tripeptide analogs that may leave subsites unoccupied, this compound spans from P3 to P3', enabling detailed mapping of enzyme-inhibitor interactions across multiple subsites. The Cbz group and tyrosine side chain provide distinct electron density features that facilitate unambiguous placement in structural models. Such studies are essential for understanding the molecular basis of selectivity and for guiding the design of more potent and selective inhibitors [2].

Cell-Based Assays for Intracellular Aspartic Protease Inhibition

Based on class-level evidence that Cbz-containing statine peptides exhibit enhanced intracellular activity compared to pepstatin A [3], Cbz-Tyr-Val-Sta-Ala-Sta-OH is particularly well-suited for experiments in cultured cells where membrane permeability and intracellular stability are critical. Applications include probing the role of cathepsin D in lysosomal protein degradation, investigating BACE-1 processing of amyloid precursor protein in neuronal cells, or assessing renin activity in cellular models of the renin-angiotensin system. The Cbz protecting group may confer improved cellular uptake, reducing the required working concentration and minimizing solvent (e.g., DMSO) cytotoxicity.

Synthetic Intermediate for Advanced Pepstatin Analogs

Cbz-Tyr-Val-Sta-Ala-Sta-OH serves as a valuable synthetic intermediate or building block for the preparation of more complex pepstatin analogs. The free carboxylic acid terminus allows for further derivatization, such as esterification to improve membrane permeability or conjugation to affinity tags (e.g., biotin, fluorophores) for pull-down assays or imaging studies. The Cbz protecting group can be selectively removed under mild hydrogenolysis conditions to expose a free N-terminus for further peptide coupling, enabling the synthesis of extended inhibitors or prodrugs.

Quote Request

Request a Quote for Cbz-Tyr-Val-Sta-Ala-Sta-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.